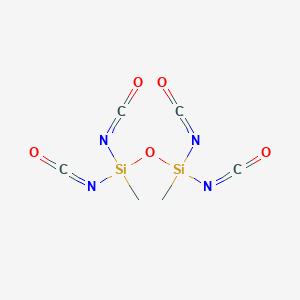
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is an organosilicon compound with the molecular formula C6H6N4O5Si2. This compound is characterized by the presence of isocyanate groups attached to a disiloxane backbone, making it a versatile chemical in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate groups.
Major Products Formed
The major products formed from these reactions include disiloxane derivatives with modified functional groups, such as amines, alcohols, and oxides. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable linkages. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the isocyanate groups, making it less reactive in certain applications.
1,1,3,3-Tetrafluoro-1,3-dimethyl-disiloxane: This compound has fluorine atoms instead of isocyanate groups, leading to different chemical properties and applications.
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is unique due to its multiple isocyanate groups, which provide high reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of advanced materials and in scientific research .
Eigenschaften
CAS-Nummer |
220289-00-9 |
|---|---|
Molekularformel |
C6H6N4O5Si2 |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
[diisocyanato(methyl)silyl]oxy-diisocyanato-methylsilane |
InChI |
InChI=1S/C6H6N4O5Si2/c1-16(7-3-11,8-4-12)15-17(2,9-5-13)10-6-14/h1-2H3 |
InChI-Schlüssel |
OZTHBAQGMOUPIX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](N=C=O)(N=C=O)O[Si](C)(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


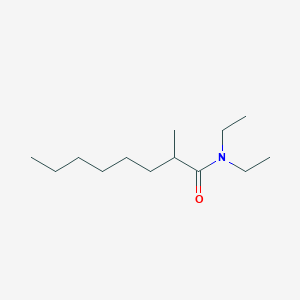
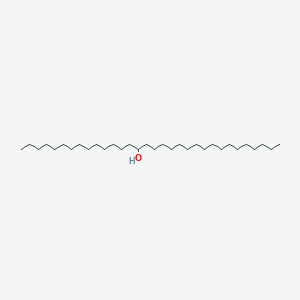
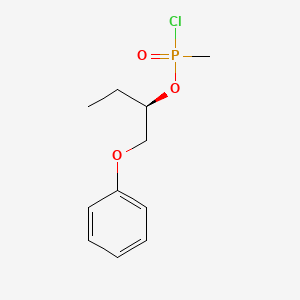
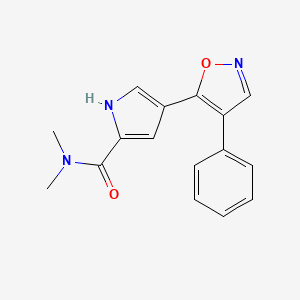
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
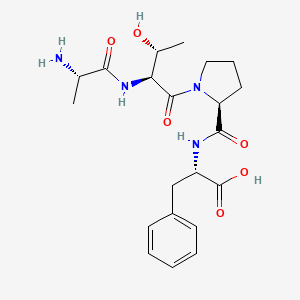
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
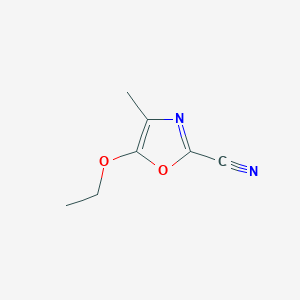
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
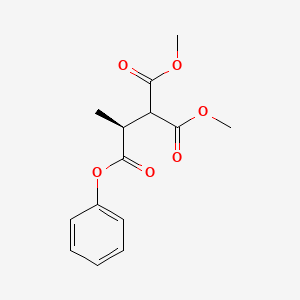
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
